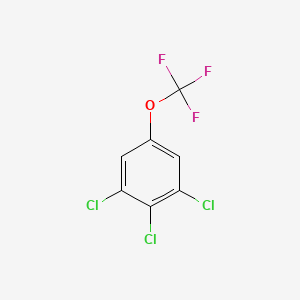
3,4,5-Trichloro-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trichloro-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of three chlorine atoms and a trifluoromethoxy group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This process involves the reduction of the compound in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas.
Industrial Production Methods: Industrial production of 3,4,5-Trichloro-(trifluoromethoxy)benzene may involve large-scale hydrogenolysis reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: 3,4,5-Trichloro-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical setup for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
科学研究应用
3,4,5-Trichloro-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism by which 3,4,5-Trichloro-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the trifluoromethoxy group can influence the electron density of the benzene ring, affecting reactivity and stability. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
(Trifluoromethoxy)benzene: An aryl trifluoromethyl ether with similar properties but lacking the chlorine substituents
3,4,5-Trichlorobenzotrifluoride: A compound with similar chlorine substitution but different functional groups.
Uniqueness: 3,4,5-Trichloro-(trifluoromethoxy)benzene is unique due to the combination of chlorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for specific applications in pharmaceuticals and advanced materials.
属性
IUPAC Name |
1,2,3-trichloro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHYMKGAIHYQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














